6-Bromonaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

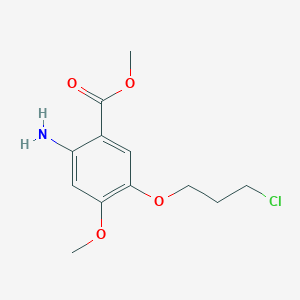

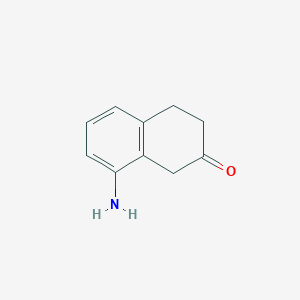

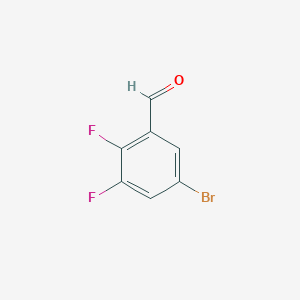

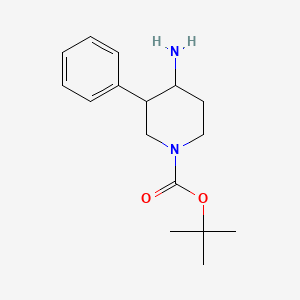

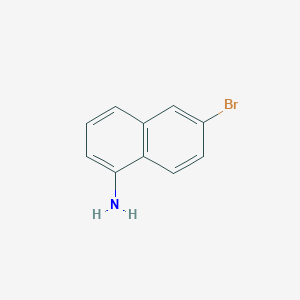

6-Bromonaphthalen-1-amine is a chemical compound with the molecular formula C10H8BrN . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 6-Bromonaphthalen-1-amine can be achieved through various methods. One such method involves the oxidative cyclization of naphthalene-1,8-diamine with sodium nitrite in aqueous media containing acetic acid . Another method involves the reaction of 6-bromonaphthalen-2-ol with nBuLi .Molecular Structure Analysis

The molecular structure of 6-Bromonaphthalen-1-amine consists of a naphthalene ring with an amine group at the 1-position and a bromine atom at the 6-position .Chemical Reactions Analysis

Amines, including 6-Bromonaphthalen-1-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo elimination reactions to form alkenes .Physical And Chemical Properties Analysis

6-Bromonaphthalen-1-amine is a solid at room temperature . It has a molecular weight of 222.08 .Scientific Research Applications

Organic Synthesis

6-Bromonaphthalen-1-amine serves as a versatile building block in organic synthesis. It is utilized in the construction of complex organic molecules, particularly in the synthesis of heterocycles, which are crucial in many pharmaceuticals . Its bromine atom acts as a reactive site for cross-coupling reactions, making it a valuable component in the creation of biologically active compounds.

Pharmaceutical Research

In pharmaceutical research, 6-Bromonaphthalen-1-amine is explored for its potential as an intermediate in drug development . Its structural motif is found in various therapeutic agents, and modifications of this compound can lead to the discovery of new drugs with improved efficacy and safety profiles.

Materials Science

The compound’s unique structure makes it a candidate for the development of novel materials. In materials science, it can be used to synthesize organic semiconductors or photovoltaic materials due to its conjugated system and potential for electron-rich properties .

Chemical Engineering

6-Bromonaphthalen-1-amine is significant in chemical engineering, particularly in process optimization and the development of synthetic pathways for industrial-scale production of chemicals. Its role in the synthesis of complex molecules can lead to more efficient processes and environmentally friendly practices .

Biochemistry

In biochemistry, 6-Bromonaphthalen-1-amine may be used to study protein interactions and enzyme kinetics. Its aromatic structure allows it to interact with various biomolecules, which can be useful in understanding biological pathways and designing inhibitors for enzymes .

Environmental Applications

While direct applications of 6-Bromonaphthalen-1-amine in environmental science are not extensively documented, related compounds are used in environmental analysis and as probes to understand pollutant behavior. Research into its environmental impact and potential uses in green chemistry could be a future direction .

Mechanism of Action

Target of Action

This compound is primarily used as a building block in organic synthesis , and its specific biological targets, if any, are yet to be identified.

Biochemical Pathways

Without specific target and mode of action information, it’s challenging to summarize the biochemical pathways that 6-Bromonaphthalen-1-amine might affect .

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP450 inhibition : It’s predicted to inhibit CYP1A2, CYP2C19, and CYP2C9

These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The specific molecular and cellular effects of 6-Bromonaphthalen-1-amine’s action are currently unknown due to the lack of studies on its biological activity .

properties

IUPAC Name |

6-bromonaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABUKIGLFASZOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623716 |

Source

|

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromonaphthalen-1-amine | |

CAS RN |

591253-73-5 |

Source

|

| Record name | 6-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.